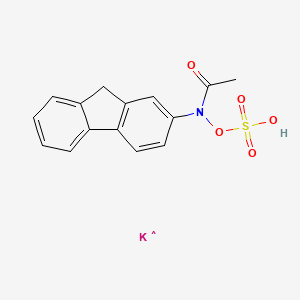

N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcidPotassiumSalt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

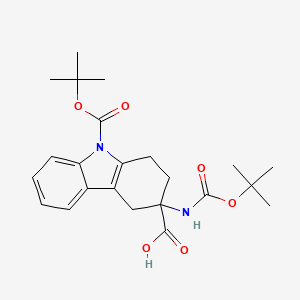

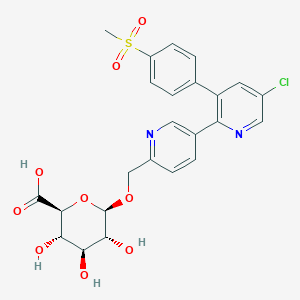

N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic acid potassium salt (N-A-F-H-O-S-A-P-S) is a synthetic compound that has been used in a variety of scientific research applications. The compound is composed of N-acetyl-N-9H-fluoren-2-yl-hydroxylamine and O-sulfonic acid potassium salt. This compound is a versatile tool for scientists due to its unique properties, such as its solubility in both organic and aqueous solutions, as well as its stability in a wide range of pH and temperature ranges.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcidPotassiumSalt involves the acetylation of N-9H-fluoren-2-yl-hydroxylamine followed by sulfonation and subsequent formation of the potassium salt.

Starting Materials

N-9H-fluoren-2-yl-hydroxylamine, Acetic anhydride, Sulfuric acid, Potassium hydroxide, Wate

Reaction

N-9H-fluoren-2-yl-hydroxylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine., The resulting product is then sulfonated using sulfuric acid to form N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcid., The sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt of N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcidPotassiumSalt., The final product is isolated by filtration and drying.

Applications De Recherche Scientifique

N-A-F-H-O-S-A-P-S has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as organosulfur compounds and organofluorine compounds. In addition, N-A-F-H-O-S-A-P-S has been used as a tool for the study of the mechanisms of action of various chemical compounds, as well as for studying the biochemical and physiological effects of various compounds.

Mécanisme D'action

N-A-F-H-O-S-A-P-S is thought to act by forming a covalent bond with the target molecule, thus altering its structure and function. This bond is formed through the formation of a hydrogen bond between the oxygen atom of the N-A-F-H-O-S-A-P-S and the target molecule. This bond is strong enough to alter the structure and function of the target molecule, thus allowing for the study of the biochemical and physiological effects of the compound.

Effets Biochimiques Et Physiologiques

N-A-F-H-O-S-A-P-S has been used to study the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of various drugs on the human body. In addition, N-A-F-H-O-S-A-P-S has been used to study the effects of various environmental pollutants on the human body.

Avantages Et Limitations Des Expériences En Laboratoire

N-A-F-H-O-S-A-P-S has several advantages for use in lab experiments. For example, it is highly soluble in both organic and aqueous solutions, and is stable in a wide range of pH and temperature ranges. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using N-A-F-H-O-S-A-P-S in lab experiments. For example, it is not very stable in acidic solutions, and it can react with other compounds in the reaction mixture.

Orientations Futures

N-A-F-H-O-S-A-P-S has many potential future applications in scientific research. For example, it could be used to study the effects of various compounds on the human body, as well as to study the mechanisms of action of various compounds. In addition, it could be used to study the effects of various environmental pollutants on the human body. Furthermore, it could be used to study the effects of various drugs on the human body, as well as to develop new drugs and treatments for various diseases. Finally, it could be used to study the effects of various compounds on the environment, as well as to develop new methods for the safe disposal of hazardous materials.

Propriétés

InChI |

InChI=1S/C15H13NO5S.K/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2-7,9H,8H2,1H3,(H,18,19,20); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQLSDOFKXWFEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13KNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcidPotassiumSalt | |

CAS RN |

74925-71-6 |

Source

|

| Record name | Sulfuric acid, mono(acetyl-9H-fluoren-2-ylazanyl) ester, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74925-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)